Cas no 2229657-74-1 (3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid)

3-Oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone functionality at the 3-position and a pentenyl substituent at the 1-position, along with a carboxylic acid group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. The presence of both reactive carbonyl and carboxyl groups allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unsaturated side chain offers additional reactivity for cross-coupling or cycloaddition reactions. The compound’s well-defined stereochemistry and stability under standard conditions enhance its utility in precision synthesis. Suitable for research and industrial applications requiring tailored cyclobutane-based scaffolds.
3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid structure
2229657-74-1 structure
Product Name:3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid
CAS No:2229657-74-1
MF:C10H14O3
MW:182.216363430023
CID:6207153
PubChem ID:165975840
Update Time:2025-06-13

3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid
    • EN300-1800223
    • 2229657-74-1
    • Inchi: 1S/C10H14O3/c1-2-3-4-5-10(9(12)13)6-8(11)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,13)/b5-4+
    • InChI Key: QSANDKUGLSBZNK-SNAWJCMRSA-N
    • SMILES: O=C1CC(C(=O)O)(/C=C/CCC)C1

Computed Properties

  • Exact Mass: 182.094294304g/mol
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.4Ų

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3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid Related Literature

Additional information on 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid

Introduction to 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid (CAS No. 2229657-74-1)

3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid (CAS No. 2229657-74-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a cyclobutane ring with a ketone group and a carboxylic acid functional group, along with a pentenyl substituent, which imparts specific chemical and biological activities.

The structure of 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid is of particular interest due to its strained cyclobutane ring, which can influence its reactivity and stability. The presence of the ketone and carboxylic acid groups provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The pentenyl substituent adds an additional layer of complexity, as it can participate in various chemical reactions, such as Michael additions and Diels-Alder reactions.

In the realm of medicinal chemistry, 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid exhibit selective inhibition of COX enzymes, which are key targets in the treatment of inflammatory diseases.

Furthermore, research has also focused on the anti-cancer properties of this compound. A study conducted by a team at the National Cancer Institute found that certain derivatives of 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid show significant cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways.

Beyond its medicinal applications, 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid has also found use in materials science. The unique combination of functional groups in this compound makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have developed novel polymers using 3-oxo-1-(pent-1-en-1-yl)cyclobutane-1-carboxylic acid as a monomer, which exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The synthesis of 3-oxo-1-(pentenyl)cyclobutane carboxylic acid typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the cyclization of an appropriate precursor followed by functional group modifications to introduce the ketone and carboxylic acid groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches, such as the use of catalytic systems and green solvents.

In terms of analytical methods, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize 3-oxyo-pentenylcyclobutanecarboxylic acid. These techniques provide detailed information about the structure and purity of the compound, which is crucial for both research and industrial applications. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or by-products.

The safety profile of 3-oxyo-pentenylcyclobutanecarboxylic acid is an important consideration for its use in various applications. While this compound is generally considered safe under controlled conditions, proper handling procedures should be followed to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) and working in well ventilated areas to avoid inhalation or skin contact.

In conclusion, 3-oxyo-pentenylcyclobutanecarboxylic acid (CAS No. 2229657–74–1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique structural features and functional groups make it an attractive candidate for further research and development. As new synthetic methods and analytical techniques continue to evolve, the future prospects for this compound are promising.

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